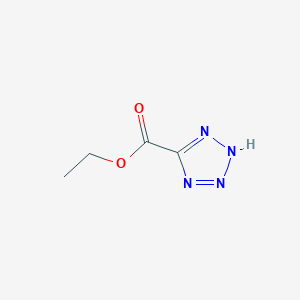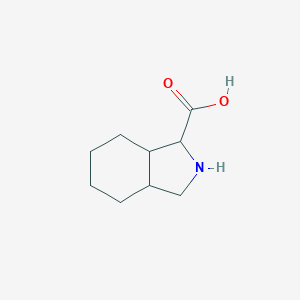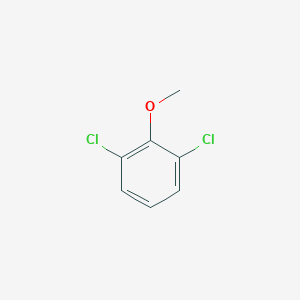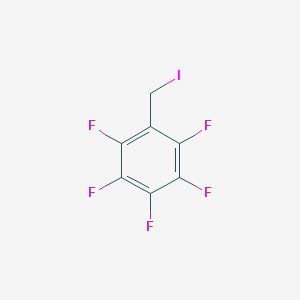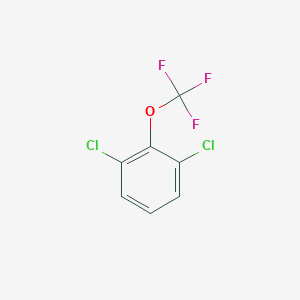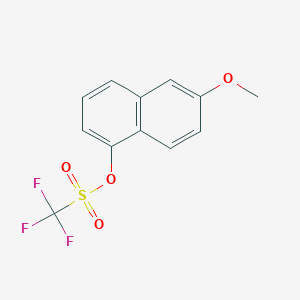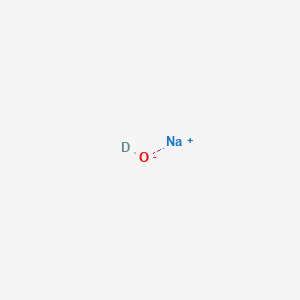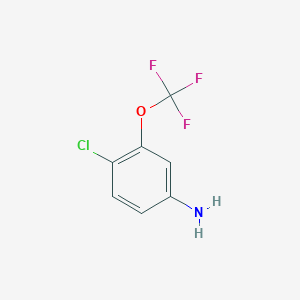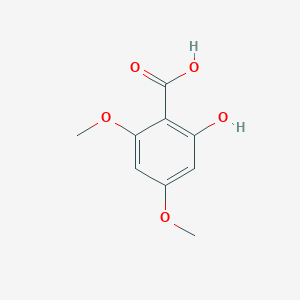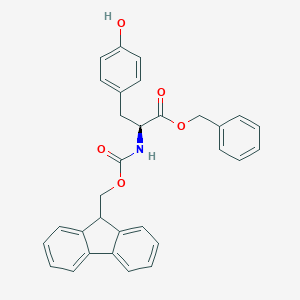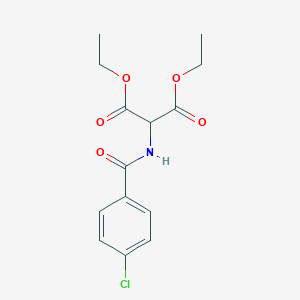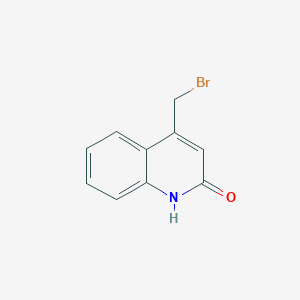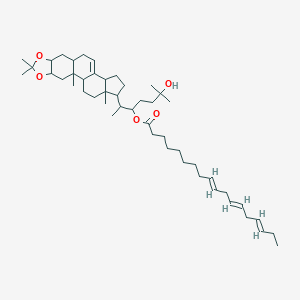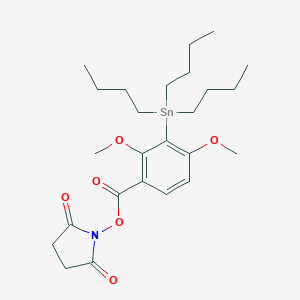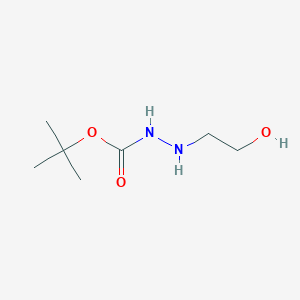
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine, also known as Boc-Hydrazine, is a chemical compound used in scientific research for its unique properties. It is a hydrazine derivative, which is a class of organic compounds that contain a nitrogen-nitrogen bond. Boc-Hydrazine is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee reacts with functional groups through a process called hydrazone formation. This reaction involves the formation of a carbon-nitrogen double bond between the hydrazine and the functional group. The resulting hydrazone is a stable compound that can be used in various applications.
Biochemische Und Physiologische Effekte
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively stable compound that is not highly reactive. It is also considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a versatile compound that can be used in a variety of lab experiments. Its ability to react with various functional groups makes it a valuable building block in organic synthesis. However, its relatively low reactivity can also be a limitation in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in scientific research. One area of interest is the development of new materials, such as polymers and dendrimers, using hydrazone chemistry. Another area of interest is the use of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee in the synthesis of pharmaceuticals and agrochemicals. Additionally, the development of new methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives is an ongoing area of research.
In conclusion, 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is a valuable compound in scientific research due to its unique properties and versatility. Its ability to react with various functional groups makes it a valuable building block in organic synthesis, and its stability and non-toxicity make it a safe choice for lab experiments. Ongoing research in the development of new materials and methods for the synthesis of 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee and its derivatives will continue to expand its applications in the future.
Synthesemethoden
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee can be synthesized using various methods, including the reaction of tert-butyl carbazate with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction of tert-butyl hydrazine with di-tert-butyl dicarbonate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is used in scientific research for its ability to react with various functional groups, such as aldehydes, ketones, and carboxylic acids. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazinee is also used in the development of new materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
121102-63-4 |
|---|---|
Produktname |
2-Tert-butyloxycarbonyl-2-hydroxyethylhydrazine |
Molekularformel |
C7H16N2O3 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxyethylamino)carbamate |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9-8-4-5-10/h8,10H,4-5H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
CIMGZPLJJUKJCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCCO |
Synonyme |
Hydrazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



